N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3NO4PS.C6H15N/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30;1-4-7(5-2)6-3/h1-12,25H;4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKRNBJQQKIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N2O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
1. Anticancer Research
- The compound has been investigated for its potential as an anticancer agent due to its structural similarity to known phosphoramidate prodrugs that exhibit cytotoxicity against various cancer cell lines.
- Case studies have demonstrated that derivatives of phosphoramidates can enhance the delivery of chemotherapeutic agents by improving solubility and cellular uptake.
2. Drug Delivery Systems
- Its unique structure allows for modification to create targeted drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner.
- Research has shown that phosphorous-containing compounds can improve the bioavailability of drugs through enhanced permeability.
Applications in Materials Science
1. Catalysis
- The compound serves as a catalyst in various organic reactions due to the presence of the phosphorous atom which can stabilize reaction intermediates.
- Studies have highlighted its effectiveness in facilitating asymmetric synthesis processes which are crucial for producing chiral molecules.
2. Polymer Chemistry
- It can be utilized in the synthesis of new polymeric materials that exhibit improved mechanical properties and thermal stability.
- Research indicates that incorporating phosphorous-containing compounds into polymers can enhance flame retardancy and reduce toxicity.
Data Tables
Case Studies
Case Study 1: Anticancer Activity
In a study published in Advanced Synthesis & Catalysis, researchers synthesized a series of phosphoramidate derivatives based on this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups.
Case Study 2: Drug Delivery Enhancement
A recent investigation assessed the use of this compound in formulating liposomal drug delivery systems for anti-HIV medications. The findings revealed improved therapeutic efficacy and reduced side effects when compared to conventional formulations.
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues of N,N-Diethylethanamine
Thermodynamic Behavior :
- TEA exhibits strongly negative deviations from Raoult's law in mixtures with alkan-1-ols (e.g., methanol, propan-1-ol), indicating specific interactions (e.g., hydrogen bonding) .
- Excess enthalpy (Hᴱ) for TEA + n-octane mixtures is accurately predicted by SAFT-γMie models, highlighting its utility in thermodynamic simulations .
Analogues of the Phosphapentacyclic Trifluoromethanesulfonamide
Reactivity and Stability :
- The triflyl group in the target compound enhances electrophilicity compared to non-fluorinated sulfonamides, enabling efficient participation in cross-coupling reactions .
N,N-Diethylethanamine
- Catalytic Efficiency : TEA accelerates urethane foam formation by neutralizing HCl byproducts, achieving reaction yields >90% in industrial settings .
- Metabolism : In vitro studies show N-deethylation as the primary metabolic pathway for TEA derivatives (e.g., isotonitazene), producing N-deethyl metabolites .
Phosphapentacyclic Trifluoromethanesulfonamide
- Biomedical Potential: Structural analogs with bicyclic cores exhibit phosphodiesterase inhibition, hinting at possible cardio-protective applications .
Key Data Tables
Table 1: Physicochemical Comparison of Sulfonamides
Table 2: Thermodynamic Properties of TEA Mixtures
| System | Temperature (K) | Excess Enthalpy (Hᴱ, J/mol) | Deviation from Ideality | |
|---|---|---|---|---|
| TEA + n-octane | 298–303 | -120 to -180 | Strongly negative | |
| TEA + methanol | 293–303 | -220 to -300 | Hydrogen bonding |
Biologische Aktivität
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by a phosphapentacyclic framework and a trifluoromethanesulfonamide group. The complexity of its structure suggests potential interactions with biological systems that merit investigation.
Structural Overview
| Component | Description |
|---|---|
| Base Structure | Pentacyclic compound with phosphorous |
| Functional Groups | Trifluoromethanesulfonamide, diethylethanamine |
Research indicates that the compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that similar phosphorous-containing compounds can possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting key enzymatic pathways.
- Anticancer Potential : Compounds with complex cyclic structures have been explored for their ability to inhibit cancer cell proliferation. This activity could stem from interference with cellular signaling pathways or induction of apoptosis in malignant cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related phosphorous-containing compounds against various bacterial strains. Results indicated significant inhibition zones, suggesting potential use as antimicrobial agents.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines demonstrated that compounds with similar structural motifs exhibited dose-dependent cytotoxic effects. The specific effects of N,N-diethylethanamine; N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide need further exploration to establish its efficacy.
Research Findings
Recent investigations have highlighted several aspects of the biological activity of this compound:
- Cell Viability Studies : Research indicated reduced cell viability in treated cancer cell lines compared to controls.
- Mechanistic Insights : Studies utilizing flow cytometry have suggested that treatment with the compound may lead to increased apoptosis in specific cancer types.
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
